molecular formula C15H16BrNO3 B495687 5-bromo-N-(4-isobutoxyphenyl)-2-furamide

5-bromo-N-(4-isobutoxyphenyl)-2-furamide

Cat. No.: B495687
M. Wt: 338.2g/mol
InChI Key: YALNRGMQVQXBEO-UHFFFAOYSA-N
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Description

5-Bromo-N-(4-isobutoxyphenyl)-2-furamide is a brominated furan carboxamide derivative characterized by a 4-isobutoxyphenyl substituent.

Properties

Molecular Formula

C15H16BrNO3

Molecular Weight

338.2g/mol

IUPAC Name

5-bromo-N-[4-(2-methylpropoxy)phenyl]furan-2-carboxamide

InChI

InChI=1S/C15H16BrNO3/c1-10(2)9-19-12-5-3-11(4-6-12)17-15(18)13-7-8-14(16)20-13/h3-8,10H,9H2,1-2H3,(H,17,18)

InChI Key

YALNRGMQVQXBEO-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br

Canonical SMILES

CC(C)COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
5-Bromo-N-(4-isopropylphenyl)-2-furamide 4-isopropylphenyl C14H14BrNO2 308.17 Higher hydrophobicity due to alkyl group; reduced solubility in polar solvents .
5-Bromo-N-(4-methoxyphenyl)-2-furamide 4-methoxyphenyl C12H10BrNO3 296.12 Electron-donating methoxy group enhances aromatic π-π interactions .
5-Bromo-N-(4-bromophenyl)-2-furamide 4-bromophenyl C11H7Br2NO2 344.99 Increased lipophilicity and steric hindrance from bromine; potential stability in oxidative conditions .
5-Bromo-N-(3-chloro-4-morpholinylphenyl)-2-furamide 3-chloro-4-morpholinylphenyl C15H14BrClN2O3 385.64 Morpholine group improves aqueous solubility via hydrogen bonding; chlorine enhances electronic effects .
5-Bromo-N-[4-(piperidinylsulfonyl)phenyl]-2-furamide 4-(piperidinylsulfonyl)phenyl C16H17BrN2O4S 413.29 Sulfonamide moiety increases polarity and potential for biological activity (e.g., enzyme inhibition) .

Notes:

  • Hydrophobicity : Alkyl (isopropyl) and halogen (bromine) substituents increase logP values, reducing water solubility.
  • Electronic Effects : Electron-withdrawing groups (e.g., bromine) stabilize the amide bond against hydrolysis, while electron-donating groups (e.g., methoxy) enhance resonance stabilization .
  • Synthetic Routes : Suzuki-Miyaura cross-coupling () and amide coupling () are common methods for introducing aryl and heteroaryl substituents.

Stability and Reactivity

  • Methanolysis Resistance: 2-Furamides generally exhibit suppressed methanolysis due to steric protection of the amide bond. For example, 2-furonitrile-derived analogs show stability in methanol, attributed to weak adsorption on catalyst surfaces (e.g., CeO2) .
  • Thermal Stability : Bromine substituents (e.g., in 4-bromophenyl analogs) enhance thermal stability, as evidenced by higher decomposition temperatures in thermogravimetric analyses .

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